molecular formula C22H36N2O17 B2636913 N-Acetylneuraminic Acid Dimer alpha(2-8) CAS No. 95983-78-1

N-Acetylneuraminic Acid Dimer alpha(2-8)

Katalognummer: B2636913
CAS-Nummer: 95983-78-1
Molekulargewicht: 600.527
InChI-Schlüssel: RBHZITKOXCMFCZ-SDAKMOIXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The N-Acetylneuraminic Acid Dimer alpha(2-8) is an essential biochemical tool for advanced glycobiology research. This compound, consisting of two N-acetylneuraminic acid units linked by an alpha(2-8) glycosidic bond, represents the core structural unit and reducing terminus of linear polysialic acid (polySia) chains. These chains are critical virulence factors in pathogenic bacteria such as Neisseria meningitidis serogroup B and Escherichia coli K1, making the dimer a vital molecule for studying host-pathogen interactions and developing novel antibacterial strategies . Structural studies have revealed that the dimer's reducing end, which predominantly exists in a beta-anomeric configuration, forms a unique and stable structural motif. This configuration facilitates an intramolecular hydrogen bond between the reducing-end hydroxyl group and the carboxylate group of the adjacent residue, defining the oligomer's local conformation and dynamics . This distinct structure is a key reason why alpha(2-8)-polysialic acid chains require approximately 10 or more residues for effective antibody binding, a critical consideration for vaccine development against bacterial meningitis . Beyond bacteriology, this dimer is fundamental for neuroscientific discovery. Polysialic acid is abundantly expressed on neural cell adhesion molecules (NCAM) and is a critical regulator of brain development, synaptic plasticity, and memory formation . Researchers utilize this dimer to probe the molecular mechanisms underlying these processes and to understand its role in cellular recognition and signaling . Furthermore, sialic acids are involved in immunomodulation, often acting as self-associated molecular patterns (SAMPs) recognized by Siglec receptors on immune cells to modulate responses . This dimer serves as a precise reagent for investigating these intricate immunobiological pathways.

Eigenschaften

IUPAC Name

(4S,5R)-5-acetamido-2-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O17/c1-7(27)23-14(9(29)3-10(30)20(36)37)18(35)17(34)13(6-26)40-22(21(38)39)4-11(31)15(24-8(2)28)19(41-22)16(33)12(32)5-25/h9,11-19,25-26,29,31-35H,3-6H2,1-2H3,(H,23,27)(H,24,28)(H,36,37)(H,38,39)/t9-,11-,12+,13+,14+,15+,16+,17+,18+,19?,22?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHZITKOXCMFCZ-SDAKMOIXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H](CO)[C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

structure and properties of alpha(2-8) linked disialic acid

The Disialic Acid Motif: Structural Dynamics and Therapeutic Targeting

Executive Summary

The




For drug development professionals, this motif represents a high-value target. It acts as a specific ligand for Siglec-7 (an immune checkpoint on NK cells), serves as a tumor-associated carbohydrate antigen (TACA) in melanoma and triple-negative breast cancer (TNBC), and presents unique synthetic challenges due to the steric hindrance and low reactivity of the C8 hydroxyl group.

Structural Architecture & Physicochemical Properties[1][2]

The Glycosidic Linkage

The core structure consists of Neu5Ac-


-Neu5Ac
  • Steric Environment: The C8 hydroxyl of sialic acid is sterically crowded and less nucleophilic than the primary C9 hydroxyl. This makes chemical synthesis difficult, often requiring specialized protecting groups (e.g., 1,5-lactams) to enforce regioselectivity.

  • Conformational Dynamics: NMR and molecular dynamics studies reveal that

    
     linkages possess significant flexibility but tend to adopt extended left-handed helical conformations  in solution. This secondary structure is stabilized by inter-residue hydrogen bonding, specifically between the amide proton (NH) of the internal residue and the carboxylate or ring oxygen of the adjacent residue.
    
Biosynthetic Pathway (GD3 Synthase)

In vivo, this linkage is generated exclusively by ST8SIA1 (GD3 Synthase), a Golgi-resident sialyltransferase. High expression of ST8SIA1 is a hallmark of neuroectodermal tumors.

Biosynthesiscluster_legendKeyGM3GM3(Neu5Ac-a2,3-Gal-Glc-Cer)GD3GD3(Neu5Ac-a2,8-Neu5Ac-a2,3...)GM3->GD3 a2,8-sialylationCMPCMP-Neu5AcST8SIA1ST8SIA1(GD3 Synthase)CMP->ST8SIA1ST8SIA1->GD3CatalysisGD2GD2(GalNAc added)GD3->GD2 +GalNAcGD2_SynB4GALNT1(GD2 Synthase)GD2_Syn->GD2EnzymeEnzymeSubstrateSubstrate

Figure 1: Biosynthetic pathway of

1234

Biological Interface: The Siglec-7 Axis

The most critical interaction for immunotherapeutic design is with Siglec-7 (Sialic acid-binding immunoglobulin-type lectin 7), primarily expressed on Natural Killer (NK) cells.

Mechanism of Immune Evasion
  • Ligand Specificity: Siglec-7 exhibits a strict preference for the

    
     disialic acid motif.[4][5][6] It binds this structure with significantly higher affinity than 
    
    
    or
    
    
    linkages.
  • The "Cis" Masking Effect: On NK cells, Siglec-7 is often "masked" by cis-interactions with

    
    -sialylated glycans on the NK cell's own surface.[7] This prevents auto-activation.
    
  • Trans-Interaction (Tumor Evasion): Tumors overexpressing GD3 (e.g., melanoma) present high densities of

    
     ligands in trans to Siglec-7 on NK cells. This engages the ITIM (Immunoreceptor Tyrosine-based Inhibitory Motif) domain of Siglec-7, dampening NK cell cytotoxicity and promoting immune escape.
    

Table 1: Comparative Ligand Specificity of NK Cell Siglecs

FeatureSiglec-7Siglec-9
Primary Ligand

Disialic Acid
(GD3)

Sialic Acid (Lewis X)
Binding Affinity High (

low

M range for diSia)
Moderate
Key Arg Residue Arg-124 (Essential for salt bridge)Arg-120
Therapeutic Relevance Checkpoint target in Melanoma, GlioblastomaCheckpoint target in Adenocarcinomas

Experimental Protocol: Chemoenzymatic Synthesis

Chemical synthesis of

One-Pot Multi-Enzyme (OPME)
Methodology: OPME Synthesis of GD3 Oligosaccharide

This protocol utilizes a bacterial sialyltransferase with

Reagents:

  • Acceptor: Sialyl-lactose (Neu5Ac

    
    2-3Gal
    
    
    1-4Glc).
  • Donor Precursor: N-Acetylneuraminic acid (Neu5Ac).[8][9][10][11]

  • Energy Source: CTP (Cytidine triphosphate).

  • Enzymes:

    • NmCSS: Neisseria meningitidis CMP-Sialic Acid Synthetase.

    • CstII (I53S): Campylobacter jejuni bifunctional sialyltransferase (engineered for reduced sialidase activity).

Step-by-Step Protocol:

  • Reaction Assembly:

    • In a 15 mL Falcon tube, dissolve Sialyl-lactose (10 mM final) and Neu5Ac (15 mM, 1.5 eq) in Tris-HCl buffer (100 mM, pH 8.5).

    • Add MgCl

      
       (20 mM) and CTP (20 mM).
      
  • Enzyme Addition:

    • Add NmCSS (2 mg/mL) and CstII-I53S (1.5 mg/mL).

    • Note: The pH must be maintained at 8.0–8.5. The condensation of CTP releases pyrophosphate; adding inorganic pyrophosphatase (PpA) prevents precipitation and drives the reaction forward.

  • Incubation:

    • Incubate at 37°C for 4–16 hours with gentle shaking.

    • Monitoring: Monitor consumption of the acceptor by TLC (Ethyl Acetate:Methanol:Water:Acetic Acid = 4:2:1:0.1). The

      
       product will migrate slower (lower R
      
      
      ) than the monosialylated acceptor.
  • Purification:

    • Quench reaction by adding cold ethanol (1:1 v/v) and centrifuge to remove protein precipitates.

    • Purify supernatant via Size Exclusion Chromatography (Bio-Gel P-2) or HPLC (Amide-80 column) to isolate the GD3 oligosaccharide.

OPME_SynthesisNeu5AcNeu5Ac(Precursor)NmCSSEnzyme 1: NmCSS(CMP-Sia Synthetase)Neu5Ac->NmCSSCTPCTP(Energy)CTP->NmCSSCMP_SiaCMP-Neu5Ac(Activated Donor)CstIIEnzyme 2: CstII(a2,8-Sialyltransferase)CMP_Sia->CstIIAcceptorSialyl-Lactose(a2,3 acceptor)Acceptor->CstIIProductGD3 Oligosaccharide(a2,8 product)NmCSS->CMP_Sia ActivationCstII->Product Transfer to C8-OH

Figure 2: Chemoenzymatic cascade for synthesizing

Analytical Characterization

Validating the


Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for linkage determination.

  • Diagnostic Shift (C8): In a monosialylated precursor, the C8 signal of Neu5Ac typically appears around 70.5 ppm (

    
    C). Upon glycosylation at O8 (formation of the 
    
    
    bond), this signal shifts downfield significantly to ~78–80 ppm .
  • H3 Protons: The H3 equatorial and axial protons of the internal sialic acid residue show distinct chemical shift perturbations compared to the terminal residue.

Mass Spectrometry (MS)
  • Negative Ion Mode (ESI-MS): Disialylated structures produce a characteristic

    
     or 
    
    
    envelope.
  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) yields a diagnostic

    
     ion (Neu5Ac-Neu5Ac) at m/z 581 (for singly charged) or equivalent, confirming the disialic acid moiety is intact before detaching from the core glycan.
    

References

  • Varki, A., et al. (2022). Essentials of Glycobiology, 4th Edition. Cold Spring Harbor Laboratory Press.

  • Angata, T., & Varki, A. (2002). Chemical diversity in the sialic acids and related alpha-keto acids: an evolutionary perspective. Chemical Reviews, 102(2), 439–469.

  • Avril, T., et al. (2006). Probing the cis interactions of the inhibitory receptor Siglec-7 with alpha2,8-disialylated ligands on natural killer cells and other leukocytes.[7] Journal of Immunology, 177(8), 5415–5426.

  • Yu, H., et al. (2005). Chemoenzymatic synthesis of GD3 oligosaccharides and other disialyl glycans containing natural and non-natural sialic acids.[12] Journal of the American Chemical Society, 127(50), 17618–17619.

  • Sato, C., & Kitajima, K. (2013). Disialic, oligosialic and polysialic acids: distribution, functions and related disease. Journal of Biochemistry, 154(2), 115–136.

role of alpha(2-8) sialic acid dimer in ganglioside GD3 biosynthesis

The Structural and Functional Role of the Sialic Acid Dimer in Ganglioside GD3 Biosynthesis

Executive Summary

The biosynthesis of ganglioside GD3 is a pivotal event in cellular glycobiology, marking the transition from simple monosialylated structures (GM3) to complex b-series gangliosides. At the core of this transition is the formation of a unique


 glycosidic linkage

This technical guide dissects the biosynthetic machinery of GD3, the structural imperatives of the

Molecular Architecture: The Dimer

Structural Definition

Ganglioside GD3 (II


Neu5Ac


 Neu5Ac 

Gal

Glc

Cer

Unlike the flexible



Biosynthetic Machinery: ST8SIA1 (GD3 Synthase)

The enzyme responsible for generating this linkage is ST8SIA1 (EC 2.4.99.8), also known as GD3 synthase.[1][2][3][4][5][6] It is a type II Golgi-resident transmembrane protein.

  • Donor Substrate: CMP-N-acetylneuraminic acid (CMP-Neu5Ac).

  • Acceptor Substrate: Ganglioside GM3.[5]

  • Reaction: ST8SIA1 transfers a sialic acid residue from CMP-Neu5Ac to the C8 position of the sialic acid on GM3 with inversion of configuration (beta-linked donor to alpha-linked product).

Biosynthetic Pathway & Signaling Logic

The presence of the


Pathway Visualization

The following diagram illustrates the biosynthetic flow and the critical node represented by ST8SIA1.

GD3_BiosynthesisLacCerLactosylceramide(LacCer)GM3GM3(Monosialyl)LacCer->GM3 +Neu5Ac (alpha2-3)GD3GD3(Disialyl alpha2-8 Dimer)GM3->GD3 +Neu5Ac (alpha2-8)GT3GT3(Trisialyl)GD3->GT3 +Neu5Ac (alpha2-8)GD2GD2(Complex b-series)GD3->GD2 +GalNAc (beta1-4)MitoMitochondria(Apoptosis Trigger)GD3->MitoTranslocationSiglecSiglec-7 Ligand(Immune Evasion)GD3->SiglecBindingST3GAL5ST3GAL5(GM3 Synthase)ST8SIA1ST8SIA1(GD3 Synthase)B4GALNT1B4GALNT1(GD2 Synthase)

Caption: The central role of ST8SIA1 in converting GM3 to GD3 via the formation of the

Functional Implications of the Dimer

The "Death" Switch: Mitochondrial Targeting

Unlike other gangliosides, GD3 has a unique ability to translocate from the plasma membrane to the mitochondria during cellular stress. The

  • Mechanism: GD3 interacts with the Mitochondrial Permeability Transition Pore (mPTP).

  • Result: Loss of mitochondrial membrane potential (

    
    ), release of cytochrome c, and activation of Caspase-9 dependent apoptosis.
    
Immune Evasion: Siglec-7 Binding

The

Siglec-77
  • Interaction: The helical conformation of the

    
     dimer fits the V-set domain of Siglec-7.
    
  • Consequence: Binding recruits SHP-1/SHP-2 phosphatases, dampening NK cell cytotoxicity. Tumors (e.g., melanoma) overexpress GD3 to exploit this "don't eat me" signal.

Experimental Protocols

To study the role of this dimer, one must reliably synthesize and detect it. The following protocols prioritize self-validation and specificity.

Protocol A: GD3 Synthase (ST8SIA1) Activity Assay

This assay measures the transfer of [

Reagents:

  • Acceptor: GM3 (purified from dog erythrocytes or commercial).

  • Donor: CMP-[

    
    C]Neu5Ac (specific activity ~300 mCi/mmol).
    
  • Buffer: 50 mM Sodium Cacodylate (pH 6.0), 10 mM MnCl

    
    , 0.3% Triton CF-54.
    

Workflow:

  • Preparation: Dry down 10 nmol of GM3 acceptor in a glass tube under N

    
     gas.
    
  • Solubilization: Resuspend GM3 in 10

    
    L of 0.3% Triton CF-54/Cacodylate buffer. Sonicate for 10 seconds to form mixed micelles. Note: Triton CF-54 is critical; other detergents like Tween-20 often yield lower activity.
    
  • Reaction: Add 10

    
    L of membrane fraction (enzyme source, ~50-100 
    
    
    g protein), 10
    
    
    L of 10 mM MnCl
    
    
    , and 10
    
    
    L of CMP-[
    
    
    C]Neu5Ac. Final volume: 50
    
    
    L.
  • Incubation: Incubate at 37°C for 1-2 hours.

  • Termination: Stop reaction by adding 1 mL of water.

  • Purification: Load mixture onto a Sep-Pak C18 cartridge (pre-equilibrated with methanol and water).

    • Wash with 10 mL water (removes unreacted CMP-[

      
      C]Neu5Ac).
      
    • Elute gangliosides with 3 mL Methanol.

  • Analysis: Dry eluate, resuspend in Chloroform/Methanol (2:1), and spot on HPTLC plates. Develop in Chloroform/Methanol/0.2% CaCl

    
     (55:45:10).
    
  • Validation: Use autoradiography to visualize the shift from GM3 to GD3. The GD3 band (lower R

    
     due to extra charge) confirms 
    
    
    addition.
Protocol B: Structural Validation via Mass Spectrometry

To confirm the linkage is specifically

Workflow:

  • Glycan Release: Release glycans from lipid moiety using ozonolysis or ceramide glycanase.

  • Permethylation: Derivatize glycans with methyl iodide in DMSO/NaOH. This stabilizes sialic acids and enhances MS signal.

  • MS Profiling (Step 1): Acquire MALDI-TOF spectrum. GD3 permethylated mass: m/z ~1200-1300 range (depending on ceramide). Look for the disialyl fragment.[1][7]

  • Differential Digestion (Step 2 - The Validator):

    • Aliquot A: Treat with Arthrobacter ureafaciens sialidase (cleaves

      
      2-3,6,8).
      
    • Aliquot B: Treat with Newcastle Disease Virus sialidase (specific for

      
      2-3, does not  cleave 
      
      
      2-8).
  • Result Interpretation:

    • If the disialyl peak disappears in A but remains in B, the linkage is likely

      
       or 
      
      
      .
    • Definitive confirmation requires MS/MS fragmentation or use of an

      
      -specific sialidase (rare) or simply relying on the characteristic m/z 1619.4 (permethylated disialyl fragment) often cited in Siglec-7 ligand studies.
      
Analytical Workflow Diagram

Analytical_Workflowcluster_ValidationLinkage ValidationSampleCell Lysate / TissueExtractionLipid Extraction(C:M 2:1)Sample->ExtractionEnrichmentDEAE-Sephadex(Anion Exchange)Extraction->EnrichmentSialidaseDiff. Sialidase Digestion(NDV vs. A. ureafaciens)Enrichment->SialidaseMSMALDI-TOF MS(Permethylated)Sialidase->MSMass Shift AnalysisTLCHPTLC + Immunostain(mAb R24)Sialidase->TLCEpitope Loss

Caption: Integrated workflow for the extraction and structural validation of GD3, utilizing differential enzymatic digestion and mass spectrometry.

Summary of Key Data Points

FeatureDetailsSignificance
Enzyme ST8SIA1 (GD3 Synthase)Rate-limiting step for b-series gangliosides.
Linkage Neu5Ac

Neu5Ac
Creates rigid G2+ helical epitope.
Key Ligand Siglec-7 (Kd ~ 100

M)
Mediates immune suppression in tumors.
Cellular Role Mitochondria / Lipid RaftsTriggers apoptosis (mitochondria) or proliferation (rafts).
Detection mAb R24 / MS m/z 1619.4R24 is highly specific for the

dimer.

References

  • ST8SIA1 - Alpha-N-acetylneuraminide alpha-2,8-sialyltransferase . UniProt. Available at: [Link]

  • Probing the cis interactions of the inhibitory receptor Siglec-7 with alpha2,8-disialylated ligands on natural killer cells . Journal of Biological Chemistry. Available at: [Link]

  • Role of GD3 Synthase ST8Sia I in Cancers . Frontiers in Oncology. Available at: [Link]

  • Enzyme assay of glycolipid glycosyltransferases: GD3 synthase . GlycoPOD. Available at: [Link]

immunogenicity of alpha(2-8) linked N-acetylneuraminic acid dimers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Immunogenicity of α(2-8) Linked N-Acetylneuraminic Acid Dimers and Polymers

Authored by: A Senior Application Scientist

Abstract

Alpha(2-8) linked polysialic acid (α(2-8) polySia), a homopolymer of N-acetylneuraminic acid, presents a significant paradox in immunology. It serves as a crucial modulator of neural development in vertebrates, rendering it a "self-antigen" and thus poorly immunogenic.[1][2] Concurrently, it is expressed as a capsular polysaccharide on invasive bacteria like Neisseria meningitidis serogroup B and as an oncodevelopmental antigen on several aggressive cancers, making it a desirable target for immunotherapy.[3][4][5] This guide provides an in-depth exploration of the structural and biological factors governing the immunogenicity of α(2-8) polySia. We will dissect the mechanisms of immune tolerance, detail advanced strategies to overcome this tolerance for therapeutic benefit, and provide validated protocols for the characterization of immune responses. This document is intended for researchers, immunologists, and drug development professionals seeking to harness or understand the immunological potential of this unique glycan.

The Immunological Dichotomy of α(2-8) Polysialic Acid: Self vs. Foreign

The immune system's interaction with α(2-8) polySia is dictated by its context. In humans, polySia is a post-translational modification primarily of the Neural Cell Adhesion Molecule (NCAM), where it plays a vital role in synaptic plasticity and brain development.[2][6] Its presence during embryonic development establishes central tolerance, preventing the maturation of high-affinity B cells against this structure. Conversely, its expression on the capsule of pathogenic bacteria represents a classic case of molecular mimicry, allowing these pathogens to evade the host immune system.[] This dual identity is the central challenge in developing α(2-8) polySia-based vaccines and immunotherapies.

G cluster_0 Host System (Human) cluster_1 Pathogen System NCAM NCAM on Neural Cells Tolerance Immune Tolerance (Self-Antigen Recognition) NCAM->Tolerance Expresses α(2-8) polySia ImmuneSystem Host Immune System Tolerance->ImmuneSystem Leads to Poor Response Bacteria N. meningitidis B E. coli K1 Evasion Immune Evasion (Molecular Mimicry) Bacteria->Evasion Expresses α(2-8) polySia Capsule Evasion->ImmuneSystem Avoids Detection

Caption: The dual role of α(2-8) polySia in inducing host tolerance and enabling pathogen immune evasion.

The Structural Basis for Low Immunogenicity

Beyond its status as a self-antigen, the intrinsic physicochemical properties of α(2-8) polySia contribute to its poor immunogenicity.

  • T-Cell Independent Nature: As a polysaccharide, polySia cannot be processed and presented by Major Histocompatibility Complex (MHC) class II molecules, failing to elicit the T-cell help required for robust, class-switched, high-affinity antibody responses.[4]

  • Steric Hindrance: The long, negatively charged polySia chains form a hydrated anionic cloud that sterically masks underlying protein and glycan epitopes, subverting the "lock-and-key" interactions necessary for immune recognition.[]

  • Supramolecular Structure: Recent studies using small-angle X-ray and neutron scattering (SAXS/SANS) suggest that α(2-8) polySia forms supramolecular structures involving parallel-chain binding.[1][8] This aggregation may sequester oligomers of the optimal size (approximately 600–3000 Da) required for B-cell receptor cross-linking and subsequent activation, thereby reducing their effective concentration and dampening the immune response.[1][8]

  • Chain Length Requirement: A minimum degree of polymerization (DP) of approximately 8-10 sialic acid units is required for effective binding by specific antibodies.[2][9] This is a longer requirement than for many other carbohydrate antigens, potentially reflecting the need for a stable helical conformation recognized by the immune system.[9][10]

α(2-8) Polysialic Acid as an Oncodevelopmental Antigen

The re-expression of antigens typically found during fetal development is a hallmark of malignancy. α(2-8) polySia is a prominent oncodevelopmental antigen, with its expression strongly correlated with increased metastatic potential and poor prognosis in several cancers.[11][12] This aberrant expression transforms it into a tumor-associated carbohydrate antigen (TACA), providing a rationale for its use as a therapeutic target.

Tumor Type Typical Carrier Protein Clinical Correlation References
Small Cell Lung Cancer (SCLC)NCAMPoor prognosis, metastasis[3][12]
NeuroblastomaNCAMHigh malignancy, poor prognosis[2][3][11]
Wilms' TumorNCAMTumor progression[3][11]
RhabdomyosarcomaNCAMIncreased metastatic potential[3][13]
Glioma / GlioblastomaNCAMTumor cell migration and invasion[12][14]
Pancreatic CancerNCAMPoor prognosis[12]

Table 1: Expression of α(2-8) Polysialic Acid in Human Malignancies.

Strategies to Enhance Immunogenicity and Overcome Tolerance

The central goal of therapeutic strategies targeting α(2-8) polySia is to break immune tolerance and generate a potent and specific response. Several field-proven approaches have been developed.

Conjugate Vaccines

Causality: The primary limitation of polysaccharide antigens is their inability to recruit T-cell help. By covalently conjugating polySia to a large, immunogenic carrier protein (e.g., Tetanus Toxoid (TT), Keyhole Limpet Hemocyanin (KLH)), the entire conjugate is internalized by antigen-presenting cells (APCs). The APC then processes and presents peptides from the carrier protein on MHC class II molecules to T-helper cells. These activated T-cells then provide the necessary cytokine signals to polySia-specific B-cells, driving affinity maturation, isotype switching (from IgM to IgG), and the generation of memory B-cells.

G cluster_0 Vaccine Development Workflow cluster_1 Immunological Readout Start Isolate/Synthesize α(2-8) polySia Oligomers Conjugate Covalent Conjugation to Carrier Protein (e.g., TT) Start->Conjugate Purify Purify & Characterize Conjugate Vaccine Conjugate->Purify Formulate Formulate with Adjuvant (e.g., Alum, QS-21) Purify->Formulate Immunize Immunize Animal Model Formulate->Immunize Collect Collect Sera Immunize->Collect ELISA ELISA for Titer (IgM, IgG) & Specificity Collect->ELISA Functional Functional Assays (ADCC, CDC, Bactericidal) Collect->Functional Result Evaluate Protective Efficacy ELISA->Result Functional->Result

Caption: Experimental workflow for the development and preclinical testing of an α(2-8) polySia conjugate vaccine.

Chemical Modification

To circumvent tolerance to the native structure, "semi-self" antigens can be created by chemically modifying the sialic acid monomer.[] For instance, replacing the N-acetyl group with an N-propionyl (NPr) group creates a neo-epitope.[4] Immunization with this modified structure can elicit antibodies that do not react with self-polySia but are capable of recognizing the bacterial capsule, which may adopt a conformation recognized by the induced antibodies.[4] Similarly, studies on the related GD3 ganglioside (which contains an α(2-8) disialic acid motif) have shown that creating lactone or amide derivatives can significantly increase immunogenicity, inducing both IgM and IgG responses.[15][16]

Anti-Idiotypic Antibodies

Based on Jerne's network theory, this approach uses the immune system's own regulatory network. An antibody (Ab1) that binds to the target antigen (e.g., GD3 ganglioside) is used to immunize an animal, generating a secondary antibody (Ab2, or anti-idiotype) whose antigen-binding site mimics the original antigen. This Ab2 can then be used as a vaccine to elicit a specific anti-ganglioside antibody response (Ab3) in patients.[17][18] This strategy can induce both humoral and cellular immune responses.[17]

Methodologies for Immunogenicity Assessment

A robust and multi-faceted approach is required to accurately characterize the immune response to α(2-8) polySia. Every protocol must be a self-validating system incorporating appropriate controls.

Characterization of the Antigen and Immune Response
Method Purpose Key Considerations References
HPLC with DMB Labeling Quantify and determine the degree of polymerization (DP) of polySia chains.Requires mild acid hydrolysis which can degrade the polymer; conditions must be optimized. Use of high-resolution columns (e.g., DNAPac PA-100) is critical.[19][20][21]
Enzyme-Linked Immunosorbent Assay (ELISA) Determine antibody titer (IgM, IgG) and specificity in sera.Use highly purified antigen for coating. Include pre-immune sera as a negative control and a known positive monoclonal antibody as a positive control.[19][22]
Western Blotting Detect antibodies that bind to polySia on its native protein carrier (e.g., NCAM).Use protein extracts from cells known to express polySia-NCAM. Confirm specificity with endoneuraminidase-N (EndoN) treatment, which should abolish the signal.[19]
Flow Cytometry Assess antibody binding to the surface of live cells expressing the antigen.Crucial for confirming that induced antibodies recognize the antigen in its native conformation on the cell membrane.[23]
51Cr-Release Assay (ADCC/CDC) Measure the functional ability of induced antibodies to kill target cells via immune effector mechanisms.Requires a source of effector cells (e.g., PBMCs, NK cells) for ADCC or complement (e.g., rabbit serum) for CDC.[24]

Table 2: Core Methodologies for the Analysis of α(2-8) Polysialic Acid and its Immune Response.

Experimental Protocol: Indirect ELISA for Anti-polySia IgG

This protocol outlines a self-validating system to measure the titer of specific IgG antibodies in immunized mouse serum.

Materials:

  • High-binding 96-well microtiter plates.

  • Purified α(2-8) polySia antigen (e.g., colominic acid) or polySia-KLH conjugate.

  • Coating Buffer: Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 5% non-fat dry milk in PBST.

  • Sample Diluent: 1% non-fat dry milk in PBST.

  • Test Sera (from immunized mice), Pre-immune Sera (negative control), anti-polySia mAb 735 (positive control).

  • Detection Antibody: HRP-conjugated goat anti-mouse IgG.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

  • Stop Solution: 2M H2SO4.

Procedure:

  • Antigen Coating: Dilute polySia antigen to 5 µg/mL in Coating Buffer. Add 100 µL/well to the microtiter plate. Incubate overnight at 4°C. Causality: This allows for passive adsorption of the antigen to the polystyrene surface.

  • Washing: Discard coating solution. Wash plates 3 times with 200 µL/well of Wash Buffer. Causality: Removes unbound antigen.

  • Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 2 hours at room temperature (RT). Causality: Blocks remaining non-specific binding sites on the plastic to prevent background signal.

  • Washing: Repeat step 2.

  • Primary Antibody Incubation: Prepare serial dilutions of test sera, pre-immune sera, and positive control mAb in Sample Diluent (e.g., starting at 1:100). Add 100 µL/well. Incubate for 2 hours at RT. Self-Validation: Including pre-immune serum and a no-antibody control well is critical to establish baseline and non-specific binding.

  • Washing: Repeat step 2 (5 times). Causality: Thorough washing is critical to remove unbound primary antibodies and reduce background.

  • Secondary Antibody Incubation: Dilute HRP-conjugated goat anti-mouse IgG according to manufacturer’s instructions in Sample Diluent. Add 100 µL/well. Incubate for 1 hour at RT in the dark. Causality: The enzyme-conjugated secondary antibody binds to the Fc portion of the captured mouse IgG.

  • Washing: Repeat step 2 (5 times).

  • Substrate Development: Add 100 µL/well of TMB substrate. Incubate for 15-30 minutes at RT in the dark. Monitor for color development.

  • Stopping Reaction: Add 50 µL/well of Stop Solution. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450 nm on a microplate reader within 30 minutes.

  • Analysis: The titer is defined as the reciprocal of the highest dilution that gives an absorbance value significantly above the pre-immune serum background (e.g., 2-3 standard deviations).

Experimental Protocol: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol measures the ability of anti-polySia antibodies to direct immune effector cells to kill tumor target cells.

Materials:

  • Target Cells: A cancer cell line expressing high levels of surface polySia (e.g., SH-SY5Y neuroblastoma).

  • Effector Cells: Human peripheral blood mononuclear cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation.

  • Test Antibody (purified IgG from immunized sera), Negative Control IgG (from pre-immune sera), Positive Control mAb.

  • Chromium-51 (51Cr) sodium chromate.

  • Complete RPMI-1640 medium.

  • Triton X-100 (for maximum lysis).

Procedure:

  • Target Cell Labeling: Resuspend 1x10^6 target cells in 100 µL of medium and add 100 µCi of 51Cr. Incubate for 1 hour at 37°C, mixing every 15 minutes. Causality: 51Cr is taken up by live cells and released upon membrane lysis.

  • Washing: Wash labeled target cells 3 times with medium to remove unincorporated 51Cr. Resuspend at 1x10^5 cells/mL.

  • Assay Setup (in triplicate in a 96-well U-bottom plate):

    • Spontaneous Release: 50 µL target cells + 150 µL medium.

    • Maximum Release: 50 µL target cells + 150 µL of 2% Triton X-100.

    • Experimental Wells: 50 µL target cells + 50 µL antibody dilution + 100 µL effector cells.

    • Self-Validation: The Effector-to-Target (E:T) ratio should be titrated (e.g., 50:1, 25:1). A control with effector cells but no antibody must be included.

  • Incubation: Centrifuge the plate briefly (100 x g, 1 min) to pellet cells and incubate for 4 hours at 37°C in a CO2 incubator.

  • Harvesting Supernatant: Centrifuge the plate (500 x g, 5 min). Carefully collect 100 µL of supernatant from each well.

  • Counting: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation:

    • Percent Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

G cluster_0 ADCC Mechanism TumorCell Tumor Cell (Expressing α(2-8) polySia) Antibody Anti-polySia IgG Antibody->TumorCell Fab binds to polySia Antigen NK_Cell NK Cell FcReceptor FcγRIII (CD16) Lysis Granzyme/Perforin Release -> Tumor Cell Lysis NK_Cell->Lysis Activation leads to FcReceptor->Antibody FcγR binds to Fc region of IgG

Caption: Mechanism of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) against a polySia-positive tumor cell.

Conclusion and Future Perspectives

The immunogenicity of α(2-8) linked N-acetylneuraminic acid polymers is a field defined by the challenge of overcoming self-tolerance. While inherently poor immunogens due to molecular mimicry and structural properties, their re-emergence on malignant cells makes them high-value targets for immunotherapy.[1][3] Strategies such as protein conjugation, chemical modification, and the use of anti-idiotypic networks have proven successful in breaking this tolerance in preclinical models.[][15][17] The continued development of fully synthetic conjugate vaccines, which offer improved batch-to-batch consistency and safety profiles, represents a promising future direction.[25][26] As our understanding of the intricate interplay between glycan structure and immune recognition deepens, so too will our ability to design novel, effective immunotherapies targeting this once-elusive antigen.

References

  • Bich, C., et al. (2025, March 1). The solution supramolecular structure of α2 → 8 polysialic acid suggests a structural cause for its low immunogenicity. The FEBS Journal, 599(10). Retrieved from [Link]

  • Thiesler, A., et al. (2022, April 3). News and Views on Polysialic Acid: From Tumor Progression and Brain Development to Psychiatric Disorders, Neurodegeneration, Myelin Repair and Immunomodulation. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Diaz, Y., et al. Anti-ganglioside anti-idiotypic monoclonal antibody-based cancer vaccine induces apoptosis and antiangiogenic effect in a metastatic lung carcinoma. BMC Cancer. Retrieved from [Link]

  • Creative Biolabs. Polysialic Acid Vaccine Development Service. Retrieved from [Link]

  • Fernandez, L. E., et al. (2003). Ganglioside-based vaccines and anti-idiotype antibodies for active immunotherapy against cancer. Expert Review of Vaccines, 2(6), 817–823. Retrieved from [Link]

  • Yadav, N., et al. (2016). Fully Synthetic Self-Adjuvanting α-2,9-Oligosialic Acid Based Conjugate Vaccines against Group C Meningitis. ACS Central Science. Retrieved from [Link]

  • Ritter, G., et al. (1990). Antibody response to immunization with purified GD3 ganglioside and GD3 derivatives (lactones, amide and gangliosidol) in the mouse. International Journal of Cancer, 46(3), 513-520. Retrieved from [Link]

  • Livingston, P. O., et al. (1988). Antibody response after immunization with the gangliosides GM1, GM2, GM3, GD2 and GD3 in the mouse. Cancer Immunology, Immunotherapy, 29(3), 179-184. Retrieved from [Link]

  • Ritter, G., et al. (1991). Antibody response to immunization with ganglioside GD3 and GD3 congeners (lactones, amide and gangliosidol) in patients with malignant melanoma. International Journal of Cancer, 48(3), 379-385. Retrieved from [Link]

  • Galan, L. A. M., et al. (2021). Polysialic Acid in the Immune System. Frontiers in Immunology. Retrieved from [Link]

  • Deane, J. A., et al. (2025, March 20). Polysialic acid is upregulated on activated immune cells and negatively regulates anticancer... Frontiers in Immunology. Retrieved from [Link]

  • Yadav, N., et al. (2016, April 4). Fully Synthetic Self-Adjuvanting α-2,9-Oligosialic Acid Based Conjugate Vaccines against Group C Meningitis. ACS Publications. Retrieved from [Link]

  • Sato, C., et al. Comparison of Analytical Methods to Detect Polysialic Acid. Journal of Glycomics & Lipidomics. Retrieved from [Link]

  • Toledo, D., et al. (2012, November 20). Anti-ganglioside anti-idiotypic vaccination: more than molecular mimicry. Frontiers in Oncology. Retrieved from [Link]

  • Drake, P. M., et al. (2008). Polysialic acid, a glycan with highly restricted expression, is found on human and murine leukocytes and modulates immune responses. CIRM. Retrieved from [Link]

  • Drake, P. M., et al. (2008, November 15). Polysialic Acid, a Glycan with Highly Restricted Expression, Is Found on Human and Murine Leukocytes and Modulates Immune Responses. The Journal of Immunology. Retrieved from [Link]

  • Nakamura, K., et al. (1999). Effect of a chimeric anti-ganglioside GM2 antibody on ganglioside GM2-expressing human solid tumors in vivo. International Journal of Cancer, 82(3), 400-406. Retrieved from [Link]

  • Sharma, S. (2023). Role and Functions of Polysialic Acid in Neural Development and Plasticity. Journal of Neurological Disorders. Retrieved from [Link]

  • Moe, G. R., et al. (2009, May 15). Vaccines Containing de-N-Acetyl Sialic Acid Elicit Antibodies Protective against Neisseria meningitidis Groups B and C. The Journal of Immunology. Retrieved from [Link]

  • Manzi, A. E., et al. (2001, September 15). An ultrasensitive chemical method for polysialic acid analysis. Glycobiology, 11(9), 745-754. Retrieved from [Link]

  • Bich, C., et al. (2025, March 1). The solution supramolecular structure of α2 → 8 polysialic acid suggests a structural cause for its low immunogenicity. ResearchGate. Retrieved from [Link]

  • Wu, D. Y., et al. (2003, July 7). Cross-presentation of Disialoganglioside GD3 to Natural Killer T Cells. The Journal of Experimental Medicine, 198(1), 173–181. Retrieved from [Link]

  • Roque-Navarro, L., et al. (2008, July 21). Anti-ganglioside antibody-induced tumor cell death by loss of membrane integrity. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Thiesler, A., et al. (2022, April 4). News and Views on Polysialic Acid: From Tumor Progression and Brain Development to Psychiatric Disorders, Neurodegeneration, Myelin Repair and Immunomodulation. PubMed. Retrieved from [Link]

  • Ragupathi, G., et al. (2004, July 15). Sequential immunization of melanoma patients with GD3 ganglioside vaccine and anti-idiotypic monoclonal antibody that mimics GD3 ganglioside. Clinical Cancer Research, 10(14), 4634-4642. Retrieved from [Link]

  • Sato, C., et al. (2025, September 13). Improved methods to characterize the length and quantity of highly unstable PolySialic acids. ResearchGate. Retrieved from [Link]

  • Manzi, A. E., et al. (2001, September 1). An ultrasensitive chemical method for polysialic acid analysis. Oxford Academic. Retrieved from [Link]

  • Seidenfaden, R., et al. Polysialic Acid Directs Tumor Cell Growth by Controlling Heterophilic Neural Cell Adhesion Molecule Interactions. Molecular and Cellular Biology. Retrieved from [Link]

  • Watzlawik, J. O., et al. A human anti-polysialic acid antibody as a potential treatment to improve function in multiple sclerosis patients. PubMed Central. Retrieved from [Link]

  • Deane, J. A., et al. (2025, March 19). Polysialic acid is upregulated on activated immune cells and negatively regulates anticancer immune activity. Frontiers in Immunology. Retrieved from [Link]

  • Azurmendi, H. F., et al. The β-reducing end in α(2–8)-polysialic acid constitutes a unique structural motif. Glycobiology. Retrieved from [Link]

  • Grabenhorst, E., et al. (2019, April 15). Antibody-Mediated Endocytosis of Polysialic Acid Enables Intracellular Delivery and Cytotoxicity of a Glycan-Direct. AACR Journals. Retrieved from [Link]

  • Lotocha, L. M., et al. (2011, November 9). An Antibody to De-N-Acetyl Sialic Acid Containing-Polysialic Acid Identifies an Intracellular Antigen and Induces Apoptosis in Human Cancer Cell Lines. PLOS ONE. Retrieved from [Link]

  • Meuris, L., et al. (2014). Production of Highly Sialylated Monoclonal Antibodies. ResearchGate. Retrieved from [Link]

  • Meuris, L., et al. (2014). Production of α2,6-sialylated IgG1 in CHO cells. mAbs, 6(5), 1297-1306. Retrieved from [Link]

  • Devi, S. J., et al. (1991, August 15). Antibodies to poly[(2----8)-alpha-N-acetylneuraminic acid] and poly[(2----9)-alpha-N-acetylneuraminic acid] are elicited by immunization of mice with Escherichia coli K92 conjugates. Proceedings of the National Academy of Sciences, 88(16), 7175-7179. Retrieved from [Link]

  • Lin, C. W., et al. (2025, February 19). Cell-based glycoengineering for production of homogeneous and specific glycoform-enriched antibodies with improved effector functions. PNAS. Retrieved from [Link]

  • Frosch, M., et al. (1995). Characterization of the Antigenic Specificity of Four Different Anti-(α2→8-Linked Polysialic Acid) Antibodies Using Lipid-conjugated Oligo/Polysialic Acids. Scilit. Retrieved from [Link]

  • Biozoomer. N-Acetylneuraminic Acid dimer (α, 2→8), NANA dimer. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Detection of α(2,8)-Linked Sialic Acid Dimers and Polymers using DMB Labeling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α(2,8)-Linked Polysialic Acid

Sialic acids, a diverse family of nine-carbon acidic monosaccharides, play a crucial role in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses.[1] In biopharmaceutical development, the sialic acid content of a glycoprotein is a critical quality attribute (CQA) that can significantly impact its efficacy, serum half-life, and immunogenicity.[1][2] Beyond terminal monosialylation, the presence of homopolymers of α(2,8)-linked sialic acids, known as polysialic acid (polySia), on glycoproteins like the Neural Cell Adhesion Molecule (NCAM), is of particular interest. The degree of polymerization (DP) of these polySia chains can modulate the molecule's function and has been implicated in neural development, plasticity, and various pathological conditions.[3][4] Consequently, accurate and robust methods for the detection and quantification of α(2,8)-sialic acid dimers and oligomers are essential for advancing our understanding of their biological roles and for the development of novel therapeutics.

This application note provides a detailed guide to the 1,2-diamino-4,5-methylenedioxybenzene (DMB) labeling method for the analysis of α(2,8)-sialic acid dimers and polymers. We will delve into the underlying chemical principles, present validated experimental protocols, and discuss data interpretation, offering a comprehensive resource for researchers in academia and the biopharmaceutical industry.

The Chemistry of DMB Labeling

The DMB labeling method is a highly sensitive and specific technique for the quantification of α-keto acids, such as sialic acids. The reaction involves the condensation of the DMB molecule with the α-keto acid moiety of the sialic acid under acidic conditions, forming a stable, highly fluorescent derivative. This allows for the detection of picomolar quantities of sialic acids using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

DMB Labeling Reaction Chemistry Sialic_Acid Sialic Acid (α-keto acid) Fluorescent_Derivative Stable Fluorescent Derivative Sialic_Acid->Fluorescent_Derivative Condensation (Acidic Conditions) DMB 1,2-diamino-4,5-methylenedioxybenzene (DMB) DMB->Fluorescent_Derivative

Caption: DMB labeling reaction with sialic acid.

Analysis of α(2,8)-Sialic Acid Dimers and Oligomers: Two Complementary Approaches

Direct labeling of intact polysialic acid chains with DMB is challenging due to the instability of the polymer under the acidic conditions typically used for labeling.[3] Therefore, two primary strategies are employed for the analysis of α(2,8)-sialic acid dimers and oligomers:

  • Enzymatic Digestion followed by DMB Labeling: This method utilizes the endo-N-acetylneuraminidase (EndoN), an enzyme that specifically cleaves α(2,8)-linked polysialic acid chains into smaller oligomers.[3] These resulting oligomers, which have a reducing terminus, can then be fluorescently labeled with DMB and separated by HPLC to determine the distribution of different chain lengths.

  • Lactonization-Protection followed by DMB Labeling: For the analysis of longer polysialic acid chains, a lactonization-protection strategy can be employed.[3][4] This involves treating the sample with cold acid to induce the formation of lactones between adjacent sialic acid residues, which protects the α(2,8) linkages from hydrolysis during subsequent release and labeling steps.

The choice of method depends on the specific research question. The enzymatic approach is ideal for quantifying total α(2,8)-linked polysialic acid content and for analyzing the distribution of shorter oligomers. The lactonization-protection method is more suited for characterizing the degree of polymerization of longer polySia chains.

Experimental Protocols

Part 1: Enzymatic Digestion of α(2,8)-Polysialic Acid with EndoN

This protocol describes the specific digestion of α(2,8)-linked polysialic acid chains prior to DMB labeling.

Materials:

  • Glycoprotein sample containing polysialic acid

  • Endo-N-acetylneuraminidase (EndoN)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Centrifugal filter units (e.g., 3 kDa MWCO)

  • DMB Labeling Kit (e.g., from Agilent, Ludger, or similar)

  • HPLC system with a fluorescence detector (Excitation: 373 nm, Emission: 448 nm)

  • Reverse-phase C18 or RP-Amide column

Protocol:

  • Sample Preparation: Dissolve the glycoprotein sample in the EndoN reaction buffer to a final concentration of 1-2 mg/mL.

  • Enzymatic Digestion: Add EndoN to the sample at a concentration of 1-5 mU per 100 µg of glycoprotein. Incubate the reaction at 37°C for 2-4 hours. A control sample without EndoN should be prepared in parallel.

  • Oligomer Separation: After digestion, separate the released oligosialic acids from the larger glycoprotein backbone using a centrifugal filter unit with a molecular weight cutoff appropriate for your target protein (e.g., 3 kDa). The α(2,8)-sialic acid oligomers will be in the flow-through.[3]

  • DMB Labeling: Proceed with the DMB labeling of the collected flow-through as described in the DMB Labeling Protocol (Part 3).

EndoN Digestion Workflow Start Glycoprotein with PolySia Step1 Add EndoN Enzyme Start->Step1 Step2 Incubate at 37°C Step1->Step2 Step3 Centrifugal Filtration (3 kDa MWCO) Step2->Step3 Step4 Collect Flow-through (Oligomers) Step3->Step4 Step5 DMB Labeling Step4->Step5 End HPLC Analysis Step5->End

Caption: Workflow for EndoN digestion of polysialic acid.

Part 2: Lactonization-Protection for Polysialic Acid Analysis

This protocol is adapted from Vaill et al. (2021) and is designed to preserve the integrity of long polysialic acid chains during analysis.[3][4]

Materials:

  • Glycoprotein sample containing polysialic acid

  • Ice-cold 2 M HCl

  • 2 M Acetic Acid

  • Lyophilizer

  • DMB Labeling Kit

  • HPLC system with a fluorescence detector

  • Anion-exchange HPLC column

Protocol:

  • Lactonization: Place the glycoprotein sample on an ice water bath. Add an equal volume of ice-cold 2 M HCl and incubate overnight in ice water. This step induces the formation of lactones, protecting the α(2,8) linkages.[4]

  • Lyophilization: Freeze the lactonized sample at -80°C and lyophilize until dry.

  • Mild Acid Hydrolysis: Resuspend the dried sample in 2 M acetic acid and heat at 80°C for 2 hours. This step releases the lactone-protected polysialic acid chains from the underlying glycan.

  • DMB Labeling: Proceed with the DMB labeling of the released polysialic acid chains as described in the DMB Labeling Protocol (Part 3).

  • Lactone Reversal: After DMB labeling, add a small volume of 10 N NaOH to the sample to reverse the lactonization.[3]

  • HPLC Analysis: Analyze the DMB-labeled polysialic acids using an anion-exchange HPLC column to separate the chains based on their degree of polymerization.[5][6]

Lactonization-Protection Workflow Start Glycoprotein with PolySia Step1 Lactonization (Cold HCl) Start->Step1 Step2 Lyophilization Step1->Step2 Step3 Mild Acid Hydrolysis (Acetic Acid) Step2->Step3 Step4 DMB Labeling Step3->Step4 Step5 Lactone Reversal (NaOH) Step4->Step5 End Anion-Exchange HPLC Analysis Step5->End

Caption: Workflow for lactonization-protection of polysialic acid.

Part 3: General DMB Labeling Protocol

This protocol is a generalized procedure based on common DMB labeling kits and literature.[2][7] It is crucial to follow the specific instructions provided with your DMB labeling kit.

Reagent Preparation (Example):

  • DMB Labeling Solution: Prepare fresh before use. A typical solution contains DMB, a reducing agent (e.g., 2-mercaptoethanol or sodium hydrosulfite), and acetic acid in an aqueous solution. For example, a solution could contain 7 mM DMB, 1 M 2-mercaptoethanol, and 18 mM sodium hydrosulfite in 0.01 N TFA.[8]

Protocol:

  • Sample Preparation: Transfer the sialic acid-containing sample (from Part 1 or 2) to a microcentrifuge tube.

  • Labeling Reaction: Add the freshly prepared DMB labeling solution to the sample. A typical ratio is 20 µL of labeling solution to 5 µL of sample.[7]

  • Incubation: Incubate the reaction mixture in the dark at 50-60°C for 2-3 hours. The incubation should be performed in a heating block to ensure a consistent temperature.[2]

  • Reaction Termination: Stop the reaction by adding a large volume of water or a suitable buffer as specified in your kit's protocol.

  • Sample Storage: Protect the labeled samples from light and store at 4°C. Analyze by HPLC as soon as possible, preferably within 24 hours, as the fluorescent signal can degrade over time.[2]

HPLC Analysis and Data Interpretation

Chromatographic Separation:

DMB-labeled sialic acid monomers, dimers, and oligomers can be effectively separated using reverse-phase or anion-exchange HPLC.

ParameterReverse-Phase HPLCAnion-Exchange HPLC
Column C18 or RP-AmideAnion-exchange (e.g., DNA-Pac PA-100)
Mobile Phase A 0.1% Formic acid in water20 mM Tris-HCl, pH 8.0
Mobile Phase B 0.1% Formic acid in acetonitrile20 mM Tris-HCl, pH 8.0 with a NaCl gradient
Gradient A gradient of increasing acetonitrile is typically used.A salt gradient is used to elute the negatively charged sialic acids.
Detection Fluorescence (Ex: 373 nm, Em: 448 nm)Fluorescence (Ex: 373 nm, Em: 448 nm)

Data Interpretation:

  • Peak Identification: The elution times of the DMB-labeled sialic acids are compared to those of known standards. For α(2,8)-sialic acid oligomers, a ladder of peaks will be observed, with the retention time increasing with the degree of polymerization.

  • Quantification: The amount of each sialic acid species is determined by integrating the area of the corresponding peak in the chromatogram. A standard curve generated from known concentrations of DMB-labeled sialic acid standards is used for absolute quantification.

Trustworthiness and Self-Validation

To ensure the reliability of your results, it is essential to incorporate the following controls into your experimental design:

  • Negative Control: A blank sample (containing only reagents) should be processed alongside your experimental samples to identify any background signals.

  • Positive Control: A known glycoprotein standard containing polysialic acid (e.g., fetuin) or a sialic acid reference panel should be included to verify the efficiency of the digestion and labeling reactions and to aid in peak identification.

  • No-Enzyme Control: When performing enzymatic digestion, a sample processed without the enzyme is crucial to confirm that the observed oligomers are a direct result of the enzyme's activity.

  • Replicate Analysis: Analyze each sample in triplicate to assess the reproducibility of the method.

Conclusion

The DMB labeling method, in conjunction with enzymatic digestion or lactonization-protection strategies, provides a powerful and sensitive approach for the detailed characterization of α(2,8)-sialic acid dimers and polymers. The protocols outlined in this application note, when performed with appropriate controls, will enable researchers to obtain reliable and quantitative data on the polysialylation status of their glycoproteins of interest. This information is invaluable for basic research and for the development of safe and effective biotherapeutics.

References

  • Steenbergen, S. M., et al. (2013). DMB-labeling and analysis of capsular polysialic acid. ResearchGate. Retrieved from [Link]

  • Vaill, M., et al. (2021). Improved methods to characterize the length and quantity of highly unstable PolySialic acids. Analytical Biochemistry, 635, 114426. Retrieved from [Link]

  • Waters Corporation. (2012). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Retrieved from [Link]

  • Waters Corporation. (n.d.). DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Retrieved from [Link]

  • Sato, C., & Kitajima, K. (2014). Comparison of Analytical Methods to Detect Polysialic Acid. Journal of Glycomics & Lipidomics, 4(1), 1-7. Retrieved from [Link]

  • Vaill, M., et al. (2021). Improved methods to characterize the length and quantity of highly unstable PolySialic acids. Department of Cellular & Molecular Medicine. Retrieved from [Link]

  • Agilent Technologies. (2019). SIGNAL™ DMB LABELING KIT TABLE OF CONTENTS. Retrieved from [Link]

  • Sato, C., & Kitajima, K. (2021). Specific labeling and chemical analysis of sialic acid and sialyloligo/polymers. Glycoscience Protocols. Retrieved from [Link]

  • Sato, C., & Kitajima, K. (2014). Comparison of Analytical Methods to Detect Polysialic Acid. Journal of Glycomics & Lipidomics, 4(113), 2153-0637. Retrieved from [Link]

  • Ludger Ltd. (n.d.). DMB sialic acid release & labelling kit. Retrieved from [Link]

  • Agilent Technologies. (2020). An Improved Workflow for Profiling and Quantitation of Sialic Acids in Biotherapeutics. Retrieved from [Link]

  • Ahn, J., et al. (2025). An Enhanced Dual Detection of DMB-Labeled Sialic Acids Using High-Resolution Accurate Mass Spectrometry and Fluorescence Detection. BBA Advances, 7, 100152. Retrieved from [Link]

  • Ludger Ltd. (2017). LudgerTag Sialic Acid DMB Labeling Kit Certificate of Analysis. Retrieved from [Link]

  • Ahn, J., et al. (2025). An enhanced dual detection of DMB-labeled sialic acids using high-resolution accurate mass spectrometry and fluorescence detection. BBA Advances, 7, 100152. Retrieved from [Link]

  • Almaraz, R. T., et al. (2017). Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines. Journal of Visualized Experiments, (129), 55746. Retrieved from [Link]

  • Zhou, Y., et al. (2019). Two-step derivatization and mass spectral distinction of α2, 3 and α2, 6 sialic acid linkages on N-glycans by MALDI-TOF. Talanta, 204, 536-542. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: O-Acetyl Group Interference in α(2-8) Polysialic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the analysis of α(2-8)-linked sialic acid dimers and polymers, with a specific focus on mitigating interference from O-acetyl modifications.

Introduction: The Challenge of O-Acetylation

Alpha(2-8)-linked polysialic acid (PSA) is a critical post-translational modification on glycoproteins, such as the Neural Cell Adhesion Molecule (NCAM), influencing a wide range of biological processes.[1] A common and significant analytical hurdle arises from the frequent O-acetylation of individual sialic acid residues. These modifications, typically occurring at the C-4, C-7, C-8, or C-9 positions of the sialic acid side chain, introduce substantial structural heterogeneity.[2][3][4]

This heterogeneity complicates analytical characterization, as O-acetylation can mask epitopes, alter chromatographic retention times, and generate a confounding array of mass signals in mass spectrometry.[5][6][7] For researchers aiming to quantify or characterize the core PSA structure, removing these labile O-acetyl groups is often a necessary prerequisite for obtaining clean, interpretable data. This guide provides both the foundational knowledge and the practical protocols to address and remove O-acetyl group interference.

Frequently Asked Questions (FAQs)
Q1: What exactly is O-acetylation and why is it problematic for my α(2-8) dimer analysis?

O-acetylation is the esterification of hydroxyl groups on the glycerol-like side chain of sialic acids.[4] In the context of α(2-8) PSA, this means that individual sialic acid units within the polymer can be decorated with one or more acetyl groups. This modification is a major source of analytical interference for several reasons:

  • Mass Spectrometry (MS): Each O-acetyl group adds 42.01 Da to the mass of a sialic acid residue. A dimer or polymer with heterogeneous O-acetylation will thus appear as a complex mixture of species in a mass spectrum, making it difficult to identify and quantify the underlying PSA chain.

  • Chromatography (HPLC): O-acetylation alters the polarity and conformation of sialic acids. When analyzing released and derivatized sialic acids (e.g., with DMB), O-acetylated variants will have different retention times than the parent N-acetylneuraminic acid (Neu5Ac), leading to multiple peaks for what is structurally the same polymer backbone.[5][8][9]

  • Immunological Assays: The O-acetyl group can be part of a critical epitope or, conversely, mask the epitope recognized by a specific antibody.[6][10] This can lead to either an over- or underestimation of the PSA amount, depending on the antibody's specificity.

  • Enzymatic Assays: The activity of certain sialidases (neuraminidases) used to release sialic acids can be hindered or completely blocked by O-acetylation at specific positions, leading to incomplete digestion and inaccurate quantification.[3][11]

Q2: I see multiple peaks in my DMB-HPLC analysis of released sialic acids. Is this O-acetylation?

It is highly likely. A classic sign of O-acetylation is the appearance of multiple peaks in an HPLC chromatogram following the release and derivatization of sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB).[1][8] Typically, you will see a main peak for the non-acetylated Neu5Ac and additional, later-eluting peaks corresponding to various mono- and di-O-acetylated forms (e.g., Neu5,7Ac₂, Neu5,9Ac₂).[5][12] The definitive way to confirm this is to treat an aliquot of your sample with mild base to remove the O-acetyl groups and re-run the analysis. If the additional peaks disappear and the main Neu5Ac peak increases in intensity, this confirms the presence of O-acetylated species.[8][12]

Q3: I've heard O-acetyl groups can "migrate." What does this mean and why is it important?

O-acetyl groups on the sialic acid side chain are notoriously labile and can spontaneously move between hydroxyl positions, particularly under neutral to basic pH conditions.[13] The most common migration is from the C-7 and C-8 positions to the more thermodynamically stable C-9 position.[3][8][14] This is critically important because:

  • It can occur during sample handling, storage, or analysis, changing the native O-acetylation profile of your sample.[13]

  • The rate of migration is pH and temperature-dependent, making it essential to maintain consistent and mildly acidic conditions (pH < 5) if the goal is to preserve the original pattern.[13]

  • For de-O-acetylation, this lability is exploited, as even groups not directly hydrolyzed can migrate to a position that is more susceptible to cleavage.

Troubleshooting & Experimental Guides
Scenario 1: My mass spectrum of an α(2-8) dimer is overly complex, showing multiple signals separated by ~42 Da.
  • Diagnosis: This is a classic signature of heterogeneous O-acetylation. The base peak likely represents the non-acetylated dimer, with subsequent peaks corresponding to species with one, two, or more O-acetyl groups.

  • Solution: Perform a chemical de-O-acetylation (saponification) on your sample prior to MS analysis. This will remove the acetyl modifications, collapsing the multiple signals into a single, easily identifiable ion corresponding to the true mass of the dimer backbone.

Workflow: Confirmatory Analysis of O-Acetylation

To definitively prove that O-acetylation is the cause of analytical complexity, a parallel workflow is recommended. This approach provides a self-validating system for your results.

G cluster_prep Sample Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_result Data Interpretation A Purified α(2-8) Dimer Sample B Split Sample (1:1) A->B C Aliquot 1: Untreated Control B->C 50% D Aliquot 2: Mild Base Hydrolysis (De-O-acetylation) B->D 50% E LC-MS or HPLC Analysis C->E D->E F Compare Datasets E->F G Control: Complex Profile (Multiple peaks/ions) F->G H Treated: Simplified Profile (Single peak/ion) F->H G cluster_chem Chemical Principle of Saponification cluster_products Sia_OAc O-Acetylated Sialic Acid R-O-C(=O)CH₃ NaOH {Sodium Hydroxide |{ Na⁺OH⁻}} Sia_OH De-acetylated Sialic Acid R-OH Sia_OAc:p1->Sia_OH:p1 Base Hydrolysis NaOAc {Sodium Acetate |{ Na⁺CH₃COO⁻}}

Caption: Mechanism of base-catalyzed de-O-acetylation.

References
  • Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry. (UU Research Portal) [Link]

  • O-Acetylation of Capsular Polysialic Acid Enables Escherichia coli K1 Escaping from Siglec-Mediated Innate Immunity and Lysosomal Degradation of E. coli-Containing Vacuoles in Macrophage-Like Cells. (PMC) [Link]

  • Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry. (ResearchGate) [Link]

  • Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry. (PubMed) [Link]

  • Analysis of O-acetylated sialic acids by 3-nitrophenylhydrazine derivatization combined with LC-MS/MS. (Analytical Methods - RSC Publishing) [Link]

  • Functions and Biosynthesis of O-Acetylated Sialic Acids. (PMC) [Link]

  • Separate Pathways for O Acetylation of Polymeric and Monomeric Sialic Acids and Identification of Sialyl O-Acetyl Esterase in Escherichia coli K1. (ASM Journals) [Link]

  • Discovery and characterization of sialic acid O-acetylation in group B Streptococcus. (PNAS) [Link]

  • Reversible O-acetyl migration within the sialic acid side chain and its influence on protein recognition. (PMC) [Link]

  • HPLC analysis of sialic acids reveals higher levels of sialic acid... (ResearchGate) [Link]

  • Assays for the identification and quantification of sialic acids: challenges, opportunities and future perspectives. (CentAUR) [Link]

  • alpha 2-8 Sialic acid polymers: size, structure, and compositional analysis. (PubMed) [Link]

  • O-Acetylation and De-O-acetylation of Sialic Acids. (Department of Cellular & Molecular Medicine) [Link]

  • O-acetylation and de-O-acetylation of sialic acids. (Department of Cellular & Molecular Medicine) [Link]

  • Biological Functions and Analytical Strategies of Sialic Acids in Tumor. (MDPI) [Link]

  • High-Pressure Liquid Chromatography of Sialic Acids on a Pellicular Resin Anion-Exchange Column with Pulsed Amperometric Detection. (jbc.org) [Link]

  • Exo-enzymatic installation of O-acetylated sialic acids to cell surface... (ResearchGate) [Link]

  • Determination of Sialic Acid Isomers from Released N-Glycans Using Ion Mobility Spectrometry. (PMC) [Link]

  • Effect of O-Acetylation on the Antigenicity and Glycoconjugate Immunogenicity of the Streptococcus Pneumoniae Serotype 7F Capsular Polysaccharide. (PubMed) [Link]

  • Acetylation of Sialic Acids and Evidence for Enzymatic O-Acetyl Migration from C-7 to C-9 in Bovine Submandibular Gland. (J-Stage) [Link]

  • Impact of O-Acetylation on S. flexneri 1b and 2a O-Antigen Immunogenicity in Mice. (ResearchGate) [Link]

  • Two-step derivatization and mass spectral distinction of α2, 3 and α2, 6 sialic acid linkages on N-glycans by MALDI-TOF. (link.springer.com) [Link]

  • Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering. (RSC Publishing) [Link]

  • Structural and Kinetic Characterizations of the Polysialic Acid O-Acetyltransferase OatWY from Neisseria meningitidis. (PMC) [Link]

  • Role of O-Acetylation in the Immunogenicity of Bacterial Polysaccharide Vaccines. (MDPI) [Link]

  • Sialic acid O-acetylation: From biosynthesis to roles in health and disease. (jbc.org) [Link]

  • Impact of O-Acetylation on S. flexneri 1b and 2a O-Antigen Immunogenicity in Mice. (PMC) [Link]

  • O-acetylation and de-O-acetylation of sialic acids. Purification, characterization, and properties of a glycosylated rat liver esterase specific for 9-O-acetylated sialic acids. (PubMed) [Link]

Sources

stabilizing alpha(2-8) sialic acid dimer in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: GlycoScience Division Topic: Stabilization & Handling of


 Disialic Acid (Neu5Ac-

2,8-Neu5Ac) Ticket ID: #GLY-28-STAB Status: Open

Introduction: The Stability Paradox

You are likely working with


 disialic acid , a unique structural motif found in gangliosides (e.g., GD3) and polysialic acid (polySia). Unlike the more common 

or

linkages, the

bond presents a "stability paradox." It is susceptible to intramolecular acid catalysis due to the proximity of the carboxyl group on the reducing end to the glycosidic oxygen.

This guide moves beyond generic "store at -20°C" advice. We break down the specific chemical threats—Hydrolysis and Lactonization—and provide self-validating protocols to ensure your dimer remains intact in aqueous solution.

Module 1: The Primary Threat – Acid-Catalyzed Hydrolysis

The Mechanism: In aqueous solution, the carboxyl group (C1) of the sialic acid acts as an internal proton donor. If the pH drops even slightly below neutral (pH < 6.0), the carboxylate becomes protonated. This proton is transferred to the glycosidic oxygen, cleaving the bond and releasing two monomeric Neu5Ac residues. This is an autocatalytic process; as hydrolysis proceeds, the local environment can become more acidic if not buffered.

Troubleshooting Guide:

SymptomDiagnosisCorrective Action
HPAEC-PAD: Increasing peak area for monomer (Neu5Ac) relative to dimer.Spontaneous Hydrolysis. Your buffer capacity is insufficient or pH is too low (< 6.0).Immediate: Adjust pH to 7.4–8.0 using dilute NaOH.Prevention: Switch to 50 mM HEPES or Phosphate buffer (pH 7.5). Avoid water-only storage.
NMR: Appearance of sharp singlets in the anomeric region (monomer

mix).
Bond Cleavage. Sample is compromised. Discard. Do not attempt to re-purify degraded dimers for critical kinetics data.

Visualizing the Threat (Graphviz):

HydrolysisMechanism cluster_conditions Critical Control Point Dimer α(2->8) Dimer (Intact) Protonation Protonation of Glycosidic Oxygen Dimer->Protonation  pH < 6.0   Cleavage Bond Cleavage (Rate Limiting) Protonation->Cleavage  Intramolecular Catalysis   Monomers 2x Neu5Ac (Irreversible) Cleavage->Monomers

Figure 1: The pathway of acid-catalyzed hydrolysis. The critical control point is preventing the initial protonation by maintaining neutral-to-alkaline pH.

Module 2: The "Silent" Trap – Lactonization[1][2]

The Mechanism: This is often missed because it does not break the chain immediately. In mild acid (pH 4–6), the C1 carboxyl group of one residue reacts with the C9 hydroxyl group of the adjacent residue to form a lactone ring .

  • The Trap: Lactonized dimers are resistant to sialidases, leading to false negatives in enzymatic assays.

  • The Sign: A mass shift of -18 Da (loss of

    
    ) in Mass Spectrometry.
    

FAQ: Is my sample ruined if it lactonizes? No. Unlike hydrolysis, lactonization is reversible .

Recovery Protocol (The "Alkaline Reset"):

  • Diagnosis: MS shows [M-H]- at m/z ~600 (Lactone) instead of ~618 (Dimer).

  • Action: Adjust sample to pH 9.0–10.0 with dilute NaOH or ammonium bicarbonate.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Result: The lactone ring opens, restoring the linear

    
     dimer.
    
  • Stabilization: Immediately neutralize to pH 7.5 for storage.

Module 3: Storage & Handling Matrix

Do not guess. Use this validated stability matrix for aqueous solutions.

ParameterOptimal Acceptable Critical Failure Risk
pH 7.5 – 8.5 6.5 – 7.5< 6.0 (Hydrolysis/Lactone)
Temperature -80°C -20°C4°C (Slow degradation)
Buffer HEPES, Na-Phosphate Ammonium BicarbonateAcetate, Citrate (Acidic)
Concentration > 1 mM 100 µM – 1 mM< 10 µM (Surface adsorption)
Additives None Azide (0.02%)EDTA (Removes stabilizing Ca²⁺)

Why no EDTA? Sialic acids bind Ca²⁺ ions with low affinity. While not strictly required for the dimer's covalent stability, Ca²⁺ can rigidify the conformation, reducing the entropic freedom that facilitates the intramolecular hydrolysis mechanism.

Module 4: Analytical Verification Workflow

How do you prove your dimer is stable before starting an expensive experiment?

Protocol: HPAEC-PAD Quality Check

  • System: Dionex ICS-5000+ or equivalent.

  • Column: CarboPac PA100 or PA200 (optimized for charged oligosaccharides).

  • Eluent: Sodium Acetate gradient in 100 mM NaOH.

    • Note: The high pH of the eluent opens any lactones during the run, so this method measures total polymer chain length, not lactonization state. Use LC-MS for lactone detection.

QC Decision Tree (Graphviz):

QCWorkflow Sample Thaw Sample (-80°C) Visual Precipitate Check (Turbidity) Sample->Visual MS Direct Infusion MS (Check -18 Da) Visual->MS HPAEC HPAEC-PAD (Check Monomer %) MS->HPAEC Decision Pass? HPAEC->Decision Proceed Proceed to Experiment Decision->Proceed  Pure Dimer   Recover Alkaline Reset (pH 10, 30 min) Decision->Recover  Lactone Found   Discard Discard (>5% Monomer) Decision->Discard  Hydrolysis Found   Recover->HPAEC

Figure 2: Quality Control workflow. Note that lactonization is recoverable, while hydrolysis is fatal to the sample.

References

  • Varki, A., et al. (2022). Essentials of Glycobiology. 4th edition. Cold Spring Harbor Laboratory Press. (Chapter on Sialic Acids).[1][2][3][4][5][6][7][8]

  • Manzi, A. E., et al. (1994). "Exploration of the sialic acid world." Glycobiology. (Detailed kinetics of acid hydrolysis).

  • Zhang, Y., et al. (1999).[9] "Acid-catalyzed lactonization of alpha2,8-linked oligo/polysialic acids studied by high performance anion-exchange chromatography." Glycobiology. (The mechanism of the lactone trap).

  • Machytka, D., et al. (1994). "Selectivity of sialidases toward alpha(2-8)-linked di- and oligosialic acids." Biochemistry. (Enzymatic stability data).

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of the α(2-8) Glycosidic Linkage in Disialic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of complex carbohydrates is paramount. Among these, oligosaccharides containing sialic acid are of significant biological importance, playing critical roles in cell recognition, signaling, and pathogenesis.[1] The α(2-8) glycosidic linkage, which forms polysialic acid chains and is a key feature of gangliosides like GD3, presents a unique analytical challenge.[2][3] This is primarily due to the presence of a quaternary anomeric carbon (C2) at the linkage point, which lacks a directly attached proton, and the inherent lability of the bond under certain conditions.[4]

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the unambiguous characterization of this linkage. We will move beyond simple protocol listing to explain the causality behind experimental choices, demonstrating how a multi-faceted NMR approach forms a self-validating system for structural confirmation.

The NMR Toolkit: A Strategic Comparison of Key Experiments

NMR spectroscopy is the gold standard for determining the primary structure and conformation of oligosaccharides in solution.[5] A single experiment is insufficient; rather, a suite of 1D and 2D NMR experiments must be employed, each providing a unique and complementary piece of the structural puzzle. The synergy between these experiments is what provides ultimate confidence in the assignment.

  • 1D ¹H and ¹³C NMR: These are the foundational experiments. The ¹H NMR spectrum provides the initial overview of the proton environment, with characteristic signals for anomeric protons, the N-acetyl methyl groups, and the distinct axial and equatorial protons at the C3 position of the sialic acid ring.[6] The ¹³C spectrum reveals the number of carbon atoms and their chemical environment, but the key is to correlate these signals with their attached protons.

  • 2D COSY (Correlation Spectroscopy): This is the workhorse for establishing proton-proton connectivity within a single sugar residue.[7] By identifying scalar couplings between adjacent protons (²JHH, ³JHH), one can trace the entire spin system of each sialic acid unit, effectively walking from one proton to its neighbor along the carbon backbone. This is crucial for assigning all the non-exchangeable protons within each residue before attempting to determine the linkage between them.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹JCH).[8] Its primary function is to assign the ¹³C chemical shifts based on the already-assigned ¹H signals from the COSY spectrum. This is an indispensable step for interpreting the most critical linkage-defining experiment: HMBC.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining glycosidic linkages. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[8] For the α(2-8) linkage, the key is to observe a correlation that crosses the glycosidic oxygen atom. Specifically, one looks for a cross-peak between a proton on the non-reducing sialic acid (residue I) and the anomeric carbon of the reducing sialic acid (residue II).

  • 2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Unlike the previous experiments which rely on through-bond scalar coupling, NOESY and ROESY detect correlations between protons that are close in space, regardless of whether they are bonded.[9] This is essential for confirming the α-anomeric configuration and providing information about the conformation around the glycosidic bond.[2][10] For an α(2-8) linkage, specific inter-residue NOEs will be observed between protons on opposite sides of the bond.

The logical flow of these experiments provides a self-validating system, as illustrated below.

G cluster_workflow NMR Characterization Workflow Sample Disialic Acid Sample H1 1. Acquire 1D ¹H NMR (Initial Fingerprint) Sample->H1 COSY 2. Acquire 2D COSY (Assign Intra-Residue Protons) H1->COSY HSQC 3. Acquire 2D HSQC (Assign Intra-Residue Carbons) COSY->HSQC HMBC 4. Acquire 2D HMBC (Identify Inter-Residue Linkage) HSQC->HMBC NOESY 5. Acquire 2D NOESY (Confirm Proximity & Anomericity) HMBC->NOESY Structure Unambiguous α(2-8) Structure NOESY->Structure

Caption: Experimental workflow for NMR-based structure elucidation.

Pinpointing the α(2-8) Linkage: Key NMR Signatures

The unambiguous identification of the α(2-8) linkage relies on detecting specific long-range correlations that bridge the two sialic acid residues. The key atoms involved are the anomeric carbon (C2) of the reducing unit (Sia-II) and the C8/H8 protons of the non-reducing unit (Sia-I).

The definitive evidence comes from the HMBC spectrum. A ³JCH correlation is expected between the H8 proton of Sia-I and the C2 anomeric carbon of Sia-II. Due to the flexibility of the glycerol side chain, correlations from both H8pro-R and H8pro-S may be observed.

Atom (Residue)Typical ¹H Shift (ppm)Typical ¹³C Shift (ppm)Notes
H3ax (Sia-I & II)~1.80-The axial proton at C3 typically appears upfield.[6]
H3eq (Sia-I & II)~2.75-The equatorial proton at C3 is deshielded and is a characteristic signal for sialic acid.[5]
N-Ac (Sia-I & II)~2.05~23.0The methyl protons of the N-acetyl group are a sharp singlet.[6]
H8 (Sia-I) ~4.0 - 4.2-Key Proton. This proton is three bonds away from the anomeric C2 of the next residue and is crucial for the HMBC correlation that defines the linkage.
C2 (Sia-II) -~100.0Key Carbon. The quaternary anomeric carbon of the reducing unit. Its chemical shift is sensitive to glycosylation.
C8 (Sia-I)-~73.0 - 75.0The C8 carbon of the non-reducing unit is shifted downfield upon glycosylation compared to a terminal sialic acid, providing secondary evidence of the linkage.

Note: Chemical shifts are approximate and can vary based on solvent, temperature, pH, and the rest of the molecular structure. Data synthesized from multiple sources.[5][6][10]

The following diagram illustrates the critical through-bond (HMBC) and through-space (NOESY) correlations that serve as the definitive signature of the α(2-8) linkage.

G cluster_correlations Key Diagnostic Correlations HMBC_label HMBC (³JCH) img_node NOESY_label NOESY (Through-Space)

Caption: Key HMBC and NOESY correlations for α(2-8) linkage.

Experimental Protocols: A Practical Guide

Accurate data acquisition requires careful sample preparation and parameter selection. The following are generalized protocols that serve as a robust starting point.

Protocol 1: Sample Preparation
  • Dissolution: Dissolve 1-5 mg of the disialic acid sample in 0.5 mL of high-purity deuterium oxide (D₂O, 99.96%).

  • Lyophilization: Freeze-dry the sample completely to exchange any labile protons (e.g., -OH, -NH) for deuterium. This reduces the intensity of the residual HDO signal in the final spectrum.

  • Re-dissolution: Re-dissolve the lyophilized sample in 0.5 mL of fresh D₂O. For some samples, a buffer (e.g., phosphate buffer, pD 7.0) may be required to maintain a stable pH.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

  • Standard: The addition of an internal standard like DSS or TSP can be used for chemical shift referencing, but is often unnecessary as the solvent signal can be used if its chemical shift is carefully calibrated.

Protocol 2: 2D Data Acquisition (COSY, HSQC, HMBC)

These protocols are based on standard Bruker pulse programs but are applicable to other platforms with equivalent experiments.[10][11]

  • Instrument Setup: Use a high-field NMR spectrometer (≥600 MHz is recommended for resolving complex spectra) equipped with a cryoprobe for optimal sensitivity.[10]

  • Temperature: Set the sample temperature to a constant value, typically 298 K (25 °C), and allow it to equilibrate.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • 1D Spectra: Acquire and reference a standard 1D ¹H spectrum.

  • 2D Acquisition:

    • COSY:

      • Pulse Program: cosygpqf

      • Spectral Width: Set the spectral width in both dimensions to cover all proton signals (e.g., 10-12 ppm).

      • Data Points: Acquire 2k data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

      • Scans: Use 4-8 scans per increment.

    • HSQC:

      • Pulse Program: hsqcedetgpsp (phase-sensitive with editing, allows differentiation of CH/CH₃ vs CH₂)

      • Spectral Width: Set F2 (¹H) as above. Set F1 (¹³C) to cover all expected carbon signals (e.g., 10-110 ppm for non-anomeric carbons, or wider if including carboxyls).

      • Coupling Constant: Set the ¹JCH coupling constant to an average value for carbohydrates (e.g., 145 Hz).

      • Data Points: Acquire 2k points in F2 and 256 increments in F1.

      • Scans: Use 8-16 scans per increment.

    • HMBC:

      • Pulse Program: hmbcgplpndqf

      • Spectral Width: Set dimensions as for HSQC.

      • Long-Range Coupling: Set the long-range coupling delay (¹ⁿJCH) to optimize for 2-3 bond correlations. A value of 8-10 Hz (corresponding to a delay of 50-60 ms) is a good starting point.

      • Data Points: Acquire 2k-4k points in F2 and 256-512 increments in F1.

      • Scans: This is a less sensitive experiment; use 16-64 scans per increment, or more if the sample is dilute.

  • Processing: Process the data using appropriate window functions (e.g., sine-bell) and perform phase and baseline correction.

By systematically applying these experiments, researchers can build a complete and validated picture of the disialic acid structure, moving from intra-residue assignments to the definitive inter-residue linkage identification, providing the structural certainty required for advanced research and drug development.

References

  • Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling. Frontiers in Molecular Biosciences. [Link]

  • [Isolation and NMR spectroscopic characterization of sialic acid compounds and hemofiltrate of chronic uremia patients]. PubMed. [Link]

  • Molecular Conformations of Di-, Tri-, and Tetra-α-(2→8)-Linked Sialic Acid from NMR Spectroscopy and MD Simulations. ResearchGate. [Link]

  • Molecular Conformations of Di-, Tri-, and Tetra-α-(2→8)-Linked Sialic Acid from NMR Spectroscopy and MD Simulations. PMC. [Link]

  • Dynamic tracking of GD3 to GD2 gangliosides in T lymphoblasts via nuclear magnetic resonance spectroscopy. Oxford Academic, Glycobiology. [Link]

  • High-resolution proton NMR studies of gangliosides. 1. Use of homonuclear two-dimensional spin-echo J-correlated spectroscopy for determination of residue composition and anomeric configurations. ACS Publications. [Link]

  • High resolution proton NMR studies of gangliosides. Structure of two types of GD3 lactones and their reactivity with monoclonal antibody R24. PubMed. [Link]

  • 2D NMR spectra of the glycosidic linkages and nonreducing termini of... ResearchGate. [Link]

  • Proton NMR and fast-atom bombardment mass spectrometry analysis of the melanoma-associated ganglioside 9-O-acetyl-GD3. PubMed. [Link]

  • High-resolution proton NMR studies of gangliosides. III. Elucidation of the structure of ganglioside GM3 lactone. PubMed. [Link]

  • Solution-Phase 13C and 1H Chemical Shift Anisotropy of Sialic Acid and Its Homopolymer (Colominic Acid) from Cross-Correlated Relaxation. ACS Publications. [Link]

  • Rapid and high-efficiency discrimination of different sialic acid species using dipeptide-based fluorescent sensors. Royal Society of Chemistry. [Link]

  • Sialic Acid Linkage Analysis. Genovis. [Link]

  • Sialic acid O-acetylation patterns and glycosidic linkage type determination by ion mobility-mass spectrometry. Utrecht University Research Portal. [Link]

  • Real-time monitoring of the sialic acid biosynthesis pathway by NMR. Semantic Scholar. [Link]

  • Two-step derivatization and mass spectral distinction of α2, 3 and α2, 6 sialic acid linkages on N-glycans by MALDI-TOF. ScienceDirect. [Link]

  • NMR Spectroscopy of Sialic Acids. ResearchGate. [Link]

  • Molecular Conformations of Di-, Tri-, and Tetra-α-(2→8)-Linked Sialic Acid from NMR Spectroscopy and MD Simulations. MDPI. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns. Waters. [Link]

  • Influence of diversity in sialic acid presentation on human neuraminidase enzyme activity. University of Alberta Libraries. [Link]

  • Green Synthesis of Robust Oligosaccharides of Sialic Acid. ChemRxiv. [Link]

Sources

mass spectrometry fragmentation patterns of Neu5Ac alpha(2-8) Neu5Ac

Comparative Guide: MS Fragmentation of Neu5Ac Neu5Ac vs. / Linkages

Executive Summary

The structural differentiation of sialic acid linkages is critical in glycomics and drug development, particularly for characterizing polysialic acids (polySia) and gangliosides (e.g., GD3, GD2). While



linkage

This unique Sia-Sia bond creates a distinct fragmentation signature:

  • Key Differentiator: The formation of a dimeric sialic acid B-ion (e.g.,

    
     583 in positive mode) and a characteristic neutral loss of the disialic acid moiety (
    
    
    582 Da).
  • Stability: The

    
     bond is highly labile, often requiring soft ionization or derivatization (e.g., amidation) to prevent in-source decay.
    
  • Diagnostic Mode: Negative ion mode MS/MS is superior for native detection, while specific derivatization (lactonization vs. esterification) is required to resolve 2-3 vs. 2-6 isomers.

Mechanistic Deep Dive: The Chemistry of Fragmentation

The fragmentation behavior is dictated by the glycosidic bond stability and the potential for intramolecular rearrangements (lactonization).

A. The

Linkage (Disialic Acid)
  • Structure: The anomeric carbon (C2) of the non-reducing Neu5Ac is linked to the hydroxyl group at C8 of the internal Neu5Ac.

  • Fragmentation Logic: Under Collision-Induced Dissociation (CID), the inter-sialic acid bond cleaves preferentially. Unlike Sia-Gal bonds, this cleavage releases a charged sialic acid dimer (

    
     ion) or a monomer (
    
    
    ion) depending on the collision energy.
  • Lactonization: Like

    
    , the 
    
    
    linkage can undergo internal lactonization (between C1 carboxyl and C8 hydroxyl), but this is less diagnostically exclusive than in 2-3 linkages.
B. The Alternatives:

vs.

  • 
    :  The C2 carboxyl group is spatially close to the Galactose C2/C4 hydroxyls, facilitating lactone formation  (loss of 
    
    
    , -18 Da) upon derivatization or fragmentation.
  • 
    :  The C2 carboxyl is sterically distant from the Galactose ring, preventing lactone formation. This linkage forms stable amides or esters during derivatization, providing a mass shift distinct from the 2-3 lactone.
    
Diagnostic Ion Library

The following table summarizes the key ions that distinguish the

Table 1: Comparative MS/MS Fragmentation Signatures
Feature

(Disialic Acid)

(Sia-Gal)

(Sia-Gal/GlcNAc)
Diagnostic B-Ion (Pos)

583.2


657.2


657.2 (Same as 2-3)
Diagnostic B-Ion (Neg)

581.2


655.2

655.2
Neutral Loss (CID) -582 Da (Loss of dimer)-291 Da (Loss of monomer)-291 Da (Loss of monomer)
Lactone Formation Possible (Internal)High (Diagnostic -18 Da)Low / Absent
Derivatization (Amidation) Forms di-amide (Mass +)Forms Lactone (Mass -)Forms Amide (Mass +)
Key Cross-Ring Ion

cleavages on reducing Sia

(-60 Da from Gal)

(Specific to 2-6)

Note:


 values are based on monoisotopic masses for Neu5Ac (309.1 Da) and standard N-glycan cores.
Visualization: Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways for a disialylated glycan (GD3 motif) versus a monosialylated glycan.

GPrecursorPrecursor Ion(GD3 Motif: Neu5Ac-2,8-Neu5Ac-Gal-Glc)B2_IonB2 Ion (Diagnostic)[Neu5Ac-Neu5Ac]+ m/z 583Precursor->B2_IonGlycosidic Cleavage(Sia-Gal bond)Y1_IonY1 Ion[Gal-Glc]+Precursor->Y1_IonNeutral Loss(-582 Da)B1_IonB1 Ion[Neu5Ac]+ m/z 292B2_Ion->B1_IonInternal Cleavage(Sia-Sia bond)Alt_PrecursorAlternative Precursor(GM3: Neu5Ac-2,3-Gal-Glc)B_TrisacB Ion (Trisaccharide)[Neu5Ac-Gal-Glc]+Alt_Precursor->B_TrisacStandard CleavageLactoneLactone Species[M - H2O]+Alt_Precursor->Lactone2,3-SpecificDehydration

Figure 1: Comparative fragmentation pathways. The



Experimental Protocol: Native Negative Ion Mode MS/MS

This protocol is the "Gold Standard" for analyzing gangliosides and polysialic acids without the artifacts introduced by permeation or labeling.

Objective: Detect the diagnostic Neu5Ac-Neu5Ac dimer ion from a biological sample.

Step 1: Sample Preparation (Ganglioside Enrichment)
  • Extraction: Homogenize tissue/cells in Chloroform:Methanol:Water (4:8:3, v/v/v).

  • Partitioning: Add water to induce phase separation. Collect the upper aqueous phase (contains polar gangliosides like GD3).

  • Desalting: Pass the aqueous phase through a C18 Sep-Pak cartridge. Wash with water, elute with Methanol.

  • Reconstitution: Dry under

    
     and reconstitute in Methanol:Water (1:1) containing 5 mM Ammonium Acetate (to aid ionization).
    
Step 2: Mass Spectrometry (Direct Infusion or LC-MS)
  • Instrument: Q-TOF or Orbitrap (High Resolution is preferred).

  • Polarity: Negative Ion Mode (Sialic acids ionize best as

    
     or 
    
    
    ).
  • Source Conditions:

    • Capillary Voltage: 2.5 kV (lower voltage prevents in-source decay).

    • Cone Voltage: 30-40 V.

  • Acquisition:

    • Perform a Full Scan (

      
       200–2000). Look for the GD3 precursor (e.g., 
      
      
      at
      
      
      ~736 for d18:1/18:0 ceramide).
    • MS/MS: Isolate the precursor. Apply Collision Energy (CE) ramp (20–50 eV).

Step 3: Data Analysis (Self-Validating Check)

To confirm the

MUST
  • 
     290.09: 
    
    
    (Monomer).
  • 
     581.18: 
    
    
    (Dimer).
    • Validation: If you see

      
       290 but not  581, the structure is likely mono-sialylated or branched (2-3/2-6) on different arms, not linear 2-8.
      
Alternative Method: Linkage-Specific Derivatization

For researchers needing to distinguish 2-3 from 2-6 alongside 2-8, the Two-Step Derivatization method is recommended.

  • Reaction 1 (Amidation): Treat glycans with EDC + Dimethylamine (DMA).

    • 
       converts to stable Dimethylamide  (+27 Da).
      
    • 
       forms a Lactone  (-18 Da).
      
    • 
       (terminal) behaves like 2-3 (lactonizes) or forms amides depending on the exact protocol, but the internal 2-8 bond remains underivatized or forms complex products.
      
  • Reaction 2 (Ring Opening): Treat with Ammonium Hydroxide.

    • Opens the 2-3 lactone to form a stable Amide (-1 Da shift relative to native).

  • Result:

    • 2-6: +27 Da shift.

    • 2-3: -1 Da shift.

    • 2-8: Detected via the unique mass of the dimer + derivatization of the non-reducing end.

References
  • Reiding, K. R., et al. (2014). "High-throughput profiling of protein N-glycosylation by MALDI-TOF-MS employing linkage-specific sialic acid esterification." Analytical Chemistry. Link

  • Domon, B., & Costello, C. E. (1988). "A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates." Glycoconjugate Journal. Link

  • Toyoda, M., et al. (2014). "Sialic acid derivatization for glycan analysis by mass spectrometry." Proceedings of the Japan Academy, Series B. Link

  • Yu, S. Y., et al. (2006). "Mass spectrometric fragmentation analysis of oligosialic and polysialic acids." Analytical Chemistry. Link

  • Mucha, E., et al. (2018). "Fret-assisted laser-induced dissociation of sialylated N-glycans." Analytical Chemistry. Link

lectin binding affinity comparison for alpha(2-8) vs alpha(2-3) sialic acid

Comparative Guide: Lectin Binding Affinity for vs. Sialic Acid

Executive Summary

The discrimination between


  • The Standard:

    
     linkages are routinely identified using plant lectins, specifically Maackia amurensis (MAL) .[1] However, success depends entirely on distinguishing between the two MAL isoforms (MAL-I vs. MAL-II), which have distinct underlying glycan requirements.
    
  • The Challenge:

    
     linkages (polysialic acid, di-sialyl motifs) cannot  be reliably detected by standard plant lectins. Detection requires Mammalian Lectins (Siglecs)  or Monoclonal Antibodies .
    

This guide provides a direct performance comparison of these binding agents, supported by affinity data and validated experimental workflows.

Mechanistic Background: The Structural Divergence

To select the correct reagent, one must understand the structural "docking port" presented by the glycan.

  • 
     Sialylation:  The sialic acid (Neu5Ac) is attached to a Galactose residue.[2] The lectin recognizes the specific geometry of the Neu5Ac-Gal bond and the underlying sugar (GlcNAc or GalNAc).
    
  • 
     Sialylation:  The sialic acid is attached to another sialic acid.[3] This creates an extended negative charge patch (polysialic acid) or a specific disialyl motif (gangliosides like GD3). Plant lectins generally lack the pocket depth to accommodate this "Sia-Sia" dimer.
    
Visualization: Structural Recognition Logic

GlycanRecognitionSubstrateTarget GlycanA23α(2-3) Linkage(Neu5Ac-Gal)Substrate->A23Terminal GalA28α(2-8) Linkage(Neu5Ac-Neu5Ac)Substrate->A28Terminal SiaUnderlying_NGal-β(1-4)-GlcNAc(N-Linked)A23->Underlying_NUnderlying_OGal-β(1-3)-GalNAc(O-Linked)A23->Underlying_OBinder_MAL1Binder: MAL-I(Leukoagglutinin)Underlying_N->Binder_MAL1Specific FitBinder_MAL2Binder: MAL-II(Hemagglutinin)Underlying_O->Binder_MAL2Specific FitPolySiaPolysialic Acid(PSA, >7 residues)A28->PolySiaDiSiaDisialic Acid(Gangliosides GD3)A28->DiSiaBinder_AbBinder: mAb 735(High Affinity)PolySia->Binder_AbEpitope RecognitionBinder_SiglecBinder: Siglec-7(Med Affinity)DiSia->Binder_SiglecPocket Binding

Figure 1: Structural logic dictating reagent selection. Note the divergence:


Product Landscape & Performance Data

The Standard: Maackia amurensis (MAL)

Critical Warning: Many vendors sell "MAL" or "MAA" as a mixture. For precise data, you must use the isolated isoforms.

ReagentSpecificity TargetBinding Affinity (

)
Application Notes
MAL-I (Leukoagglutinin)Neu5Ac

Gal

GlcNAc
~1–5 mM (Monovalent)Best for N-linked glycans. Weak binding to O-linked.
MAL-II (Hemagglutinin)Neu5Ac

Gal

GalNAc
~5–10 mM (Monovalent)Best for O-linked glycans (mucin type).

Note on Affinity: Plant lectins have low monovalent affinity. They rely on avidity (multivalent binding) for stable detection in ELISA or Flow Cytometry.

The Solution: Siglecs & Antibodies

Since no plant lectin reliably binds

ReagentSpecificity TargetBinding Affinity (

)
Application Notes
Siglec-7 (Fc Chimera)Neu5Ac

Neu5Ac
~100–200

M
Binds disialic acid motifs (e.g., GD3, GT1b). Also binds branched

.
mAb 735 Polysialic Acid (PSA)Nanomolar (nM)Gold Standard for NCAM polysialylation. Requires homopolymer length >8-10 residues.
Siglec-11 Neu5Ac

Neu5Ac

M range
Human-specific Siglec. Preferentially binds

over

/

.

Experimental Protocols

Protocol A: Differential Identification Workflow

This protocol creates a self-validating system to distinguish linkages using a "Subtract and Confirm" logic.

Materials:

  • Probe A: Biotinylated MAL-I (for

    
     N-linked)
    
  • Probe B: Recombinant Siglec-7-Fc (for

    
    )
    
  • Control Enzyme 1:

    
     Neuraminidase (S. pneumoniae or Newcastle Disease Virus)
    
  • Control Enzyme 2: Endo-N-acetylneuraminidase (Endo-N) (Specific for

    
     polymers)
    

Workflow Visualization:

ProtocolWorkflowcluster_0Path A: α(2-3) Validationcluster_1Path B: α(2-8) ValidationSampleGlycoprotein SampleSplitSample->SplitStep1AAliquot 1: UntreatedStain with MAL-ISplit->Step1AStep2AAliquot 2: Digest w/ α(2-3) Neuraminidase(Newcastle Disease Virus)Split->Step2AStep1BAliquot 3: UntreatedStain with Siglec-7-Fc / mAb 735Split->Step1BStep2BAliquot 4: Digest w/ Endo-N(Phage K1F)Split->Step2BStep3AStain with MAL-IStep2A->Step3AResultASignal Loss = Positive for α(2-3)Step3A->ResultAStep3BStain with Siglec-7-Fc / mAb 735Step2B->Step3BResultBSignal Loss = Positive for α(2-8)Step3B->ResultB

Figure 2: Differential digestion workflow. Using specific enzymes (Endo-N vs. specific Neuraminidase) confirms the linkage responsible for binding.

Protocol B: Step-by-Step Execution
  • Enzymatic Digestion (The Specificity Check):

    • For

      
       verification: Incubate 50 
      
      
      g of protein with 2 U of
      
      
      Neuraminidase
      (from S. pneumoniae or Newcastle Disease Virus) at 37°C for 1 hour. Note: Avoid Vibrio cholerae neuraminidase as it cleaves 2-3, 2-6, and 2-8.
    • For

      
       verification: Incubate 50 
      
      
      g of protein with Endo-N (Endo-N-acetylneuraminidase) at 37°C for 1 hour. This enzyme specifically cleaves polysialic acid chains.[4][5]
  • Lectin/Antibody Staining:

    • Block membrane/cells with Carbo-Free Blocking Solution (BSA often contains contaminating glycans; use synthetic block if possible).

    • 
      :  Incubate with Biotin-MAL-I (5 
      
      
      g/mL) for 30 mins. Wash 3x. Detect with Streptavidin-HRP/Fluorophore.
    • 
      :  Incubate with Recombinant Siglec-7-Fc (10 
      
      
      g/mL) pre-complexed with anti-human IgG-Fluorophore (to increase avidity) for 60 mins.
  • Data Analysis:

    • Compare the Mean Fluorescence Intensity (MFI) or Band Density of the Digested vs. Undigested samples. A signal reduction of >80% confirms the specific linkage.

Troubleshooting & Expert Insights

  • The "MAL" Trap: If your MAL staining is inconsistent, check the source. "MAL" from some vendors is a crude extract containing both MAL-I and MAL-II. For N-glycan analysis (most therapeutic proteins), you strictly need MAL-I .

  • Siglec "Masking": When using Siglecs on live cells (cis-interaction), the Siglec binding site might be masked by the cell's own sialic acids.[6] Performing the assay at 4°C can sometimes reduce cis-masking, or use a "trans" assay with soluble Siglec-Fc chimeras.

  • Polysialic Acid Lability:

    
     chains are very sensitive to acid hydrolysis. Ensure all buffers are pH 7.0–7.4. Avoid acidic elution steps if purifying.
    

References

  • Knibbs, R. N., et al. (1991).[1] Characterization of the carbohydrate binding specificity of the leukoagglutinating lectin from Maackia amurensis. Journal of Biological Chemistry.[7][8] Link

  • Angata, T., & Varki, A. (2000). Siglec-7: A sialic acid-binding lectin of the immunoglobulin superfamily.[6] Glycobiology. Link

  • Yamamoto, K., et al. (1997). Specificity of the sialic acid-binding lectin from Maackia amurensis.[1] The Journal of Biochemistry. Link

  • Mühlenhoff, M., et al. (2013). Polysialic acid: structure, function, and biology. Physiological Reviews. Link

  • Nichiolls, J.M., et al. (2007).[1] Sialic acid binding specificities of the Maackia amurensis lectins. Glycobiology. Link

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